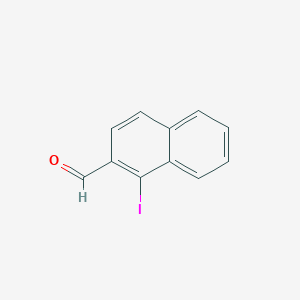

1-Iodonaphthalene-2-carboxaldehyde

Overview

Description

1-Iodonaphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C11H7IO . It is used in laboratory chemicals . It undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with an iodine atom attached at the 1-position and a carboxaldehyde group at the 2-position . The molecular weight is 282.08 g/mol .Physical and Chemical Properties Analysis

This compound is a liquid . The physical state at 20°C is liquid . The boiling point is 305°C . The specific gravity at 20/20 is 1.74 .Scientific Research Applications

Metal-Free Synthesis of Naphthalene Derivatives

1-Iodonaphthalene derivatives, produced through reactions involving iodonium ions and o-alkynyl-substituted carbonyl compounds, have significant implications in the synthesis of naphthalene derivatives. This method, being metal-free and conducted at room temperature, provides a regioselective way to create interesting substitution patterns on the naphthalene ring (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

Protonation and Deiodination Dynamics

Research has revealed the formation of Wheland-like tetrahedral cationic species in 1-iodonaphthalene-2,4-diamines under specific conditions. These findings contribute to understanding the dynamics of protonation and deiodination in such compounds (Twum, Woodman, Wang, & Threadgill, 2013).

Catalytic Iodocyclization

A catalytic iodocyclization approach using o-alkynylphenyl carboxaldehydes, which is truly catalytic with respect to the electrophilic iodine source, enables the production of highly substituted 1-naphthalenones. This process is facilitated by a combination of tetrabutylammonium iodide and fluorinated protic solvents (Kloeckner, Finkbeiner, & Nachtsheim, 2013).

Photophysics and Photodissociation Studies

Studies on the ultrafast relaxation and dissociation channels of 1-iodonaphthalene using time-resolved femtosecond pump-probe mass spectrometry provide insights into its photophysics and photodissociation dynamics. These studies contribute to the understanding of the relaxation processes of excited states in such compounds (Montero et al., 2010).

Optically Detected Magnetic Resonance (ODMR) Studies

ODMR studies on 1-iodonaphthalene have shed light on its triplet state characteristics, providing valuable information about the influence of heavy atoms on electronic states and the behavior of such compounds under various magnetic fields (Kothandaraman, Pratt, & Tinti, 1975).

Safety and Hazards

1-Iodonaphthalene-2-carboxaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Properties

IUPAC Name |

1-iodonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLSMHJKAJZBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478106 | |

| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364064-68-6 | |

| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)

![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)